8-Oxabicyclo[3.2.1]octane-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]octane-2-thiol |
InChI |
InChI=1S/C7H12OS/c9-7-4-2-5-1-3-6(7)8-5/h5-7,9H,1-4H2 |
InChI Key |
IFESMAQIBAWPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC1O2)S |
Origin of Product |
United States |
Synthetic Methodologies for 8 Oxabicyclo 3.2.1 Octane 2 Thiol and Its Precursors/derivatives
Strategies for Constructing the 8-Oxabicyclo[3.2.1]octane Skeleton
The formation of the 8-oxabicyclo[3.2.1]octane core is a significant challenge in synthetic chemistry, addressed through various innovative cyclization strategies. These methods provide access to the bicyclic system, often with high stereoselectivity, which is essential for its application in the synthesis of biologically active compounds. nih.gov
Metal-Catalyzed Cycloaddition Reactions
Transition-metal catalysis offers powerful and atom-economical pathways for constructing complex molecular architectures from simple precursors. thieme-connect.com For the 8-oxabicyclo[3.2.1]octane skeleton, catalysts based on platinum, gold, and palladium have proven particularly effective in promoting cycloaddition and cascade reactions that form the key bicyclic ring system. lsu.edu
A notable method for the enantioselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives involves a platinum-catalyzed asymmetric [3+2] cycloaddition. thieme-connect.com This reaction utilizes a cationic platinum-phosphine complex to generate platinum-containing carbonyl ylides from acyclic γ,δ-ynones. These intermediates then react with vinyl ethers to yield the desired bicyclic products.
The use of a PtCl₂-Walphos catalyst system with a silver salt cocatalyst (AgSbF₆) has been shown to produce 8-oxabicyclo[3.2.1]octane derivatives in good yields and with excellent enantioselectivity, often exceeding 90% ee. researchgate.net The reaction proceeds as a domino sequence involving alkyne activation followed by the [3+2] cycloaddition. thieme-connect.com A key feature of this method is that the product is typically formed as a single diastereomer, with the alkoxy group from the vinyl ether oriented in the exo position. thieme-connect.com An intramolecular version of this reaction has also been developed, which impressively constructs three rings and four stereocenters in a single transformation with high yield and enantioselectivity. thieme-connect.com
Table 1: Platinum-Catalyzed Asymmetric [3+2] Cycloaddition of Ynones with Vinyl Ethers thieme-connect.com Reaction conditions: PtCl₂(Walphos) (10 mol%), AgSbF₆ (10 mol%), CH₂Cl₂, 4 Å MS, r.t.
| Ynone Substrate (R¹, R²) | Vinyl Ether (R³) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Ph, H | OBn | 69 | 91 |
| i-Pr, H | OPMB | 65 | 97 |
| Ph, H | OTIPS | 50 | 96 |
| Intramolecular Variant | 70 | 91 |
Gold(I) catalysts are highly effective in promoting the cyclization of enynes. A successful strategy for accessing 8-oxabicyclo[3.2.1]octanes employs a gold-catalyzed tandem sequence initiated by a 1,3-acyloxy migration. researchgate.net This is followed by a Ferrier rearrangement when using glycal-derived substrates. nih.govntu.edu.sg This methodology has been developed to achieve high efficiency and complete diastereoselectivity. researchgate.net The resulting 8-oxabicyclo[3.2.1]octane products can be further transformed, for instance, through an interrupted Nazarov cyclization to afford more complex tricyclic systems. researchgate.net
In a related approach, a gold-catalyzed C-glycosylation has been developed using glycals and propargylic carboxylates. nih.govntu.edu.sg This reaction proceeds through a tandem intermolecular gold-catalyzed 1,3-acyloxy migration/Ferrier rearrangement, where an allenic ester acts as the glycosyl acceptor, leading to C-vinyl glycosides with complete diastereoselectivity. nih.govntu.edu.sg While this specific example leads to C-vinyl glycosides, the underlying principle of gold-catalyzed rearrangement of glycal systems is a potent strategy for forming related pyran-embedded structures.
Palladium catalysis has been instrumental in the total synthesis of complex natural products containing the 8-oxabicyclo[3.2.1]octane core. A key example is the synthesis of (±)-phaeocaulisin A, a guaianolide sesquiterpene. researchgate.netacs.orgnih.gov The synthetic strategy features a novel palladium-catalyzed cyclopropanol (B106826) ring-opening carbonylation to create a crucial γ-ketoester intermediate. researchgate.netacs.orgnih.gov
This transformation expands the utility of palladium-catalyzed ring-opening chemistry. nih.gov Following the formation of the γ-ketoester, a subsequent chemo- and stereoselective intramolecular aldol (B89426) reaction closes the seven-membered ring, and a cascade ketalization–lactonization sequence builds the final tetracyclic skeleton which includes the 8-oxabicyclo[3.2.1]octane moiety. nih.govnih.gov This strategic use of a palladium-catalyzed carbonylation demonstrates a powerful method for constructing the core bicyclic system as part of a multi-step synthesis. synthesisspotlight.com
Table 2: Key Steps in the Synthesis of (±)-Phaeocaulisin A Featuring the 8-Oxabicyclo[3.2.1]octane Core nih.gov
| Transformation | Key Reagents/Catalyst | Purpose |
|---|---|---|
| Cyclopropanol Ring-Opening Carbonylation | Pd Catalyst, CO | Access to key γ-ketoester intermediate |
| Intramolecular Aldol Cyclization | Base | Formation of the seven-membered carbocycle |
| Cascade Ketalization–Lactonization | Acid | Construction of the tetracyclic skeleton containing the 8-oxabicyclo[3.2.1]octane core |
Organocatalytic Approaches to 8-Oxabicyclo[3.2.1]octanes
Organocatalysis provides a valuable metal-free alternative for asymmetric synthesis. The use of small organic molecules as catalysts avoids issues of metal contamination and often provides complementary reactivity to metal-based systems.
The [5+2] cycloaddition of a pyrylium (B1242799) ylide precursor with a two-carbon component offers a direct route to the 8-oxabicyclo[3.2.1]octane framework. nih.gov This reaction has been successfully rendered highly enantioselective through the use of a dual organocatalyst system. amanote.comnih.gov The system combines a chiral primary aminothiourea with an achiral thiourea (B124793) (like Schreiner's catalyst) to promote the intermolecular [5+2] cycloaddition between pyrylium ion intermediates and electron-rich alkenes. nih.govbeilstein-journals.orgrsc.org
This approach yields multifunctional 8-oxabicyclo[3.2.1]octane derivatives that can serve as versatile building blocks for further transformations. rsc.org The reaction is highly dependent on the substitution pattern of the starting materials, but can provide products with high diastereoselectivity (>20:1 dr) and enantioselectivity. nih.gov The resulting cycloadducts contain a reactive α,β-unsaturated ketone embedded in the bicyclic core, allowing for further stereoselective modifications. nih.gov
Table 3: Thiourea-Catalyzed Intermolecular [5+2] Cycloaddition nih.gov
| Pyranone Component | Alkene Component | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Substituted Pyranone 1 | Vinyl Ether 1 | 88 | >20:1 | 95 |
| Substituted Pyranone 2 | Vinyl Ether 2 | 72 | >20:1 | 97 |
| Substituted Pyranone 3 | Vinyl Ether 3 | 70 | >20:1 | 93 |
Domino Michael–Henry Reactions for Bicyclo[3.2.1]octan-8-ones
The domino Michael-Henry reaction represents a powerful strategy for the stereoselective synthesis of bicyclo[3.2.1]octan-8-ones from acyclic or monocyclic precursors. This reaction sequence constructs the bicyclic system in a single pot, often with high control over the formation of multiple stereocenters.
A notable application of this methodology involves the reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea. This process creates four stereogenic centers, yielding only two diastereomers with good diastereoselectivity and high enantioselectivity (92-99% ee). nih.gov When 3-methylcyclohexane-1,2-dione (B25814) is used, the reaction proceeds with high regioselectivity, affording the product derived from the thermodynamic enolate. nih.gov
Researchers have also demonstrated the use of quinine-derived catalysts for the domino Michael-Henry reaction between cyclohexane-1,2-dione and nitroolefins, resulting in good yields and moderate diastereoselectivities with excellent enantioselectivities. beilstein-journals.org The utility of this method was further highlighted by a gram-scale synthesis of trans-β-nitrostyrene, which yielded the desired product in 74% yield, with an 88:12 diastereomeric ratio and 96% enantiomeric excess. beilstein-journals.org
Further refinements have been achieved using bifunctional thiourea-cinchonidine catalysts. For instance, the reaction between methyl 2,5-dioxocyclohexanecarboxylate and nitroalkenes, catalyzed by such a catalyst, produces bicyclo[3.2.1]octane derivatives with excellent stereoselectivity (up to 96% ee and >99:1 dr). researchgate.net Anion-π catalysis has also emerged as a sophisticated approach to control these domino reactions. By stabilizing the anionic enolate and nitronate intermediates on π-acidic surfaces, this method can achieve unprecedented diastereospecificity, leading to the exclusive formation of a single diastereomer. rsc.org This has been demonstrated with new anion-π cinchona fusion catalysts and anion-π enzymes. rsc.org
Table 1: Domino Michael–Henry Reactions for Bicyclo[3.2.1]octan-8-ones
| Nucleophile | Electrophile | Catalyst | Key Features |
| Cyclohexane-1,2-dione | Nitroalkenes | Quinine-derived thiourea | Good diastereoselectivity, 92-99% ee nih.gov |
| Cyclohexane-1,2-dione | Nitroolefins | Quinine-derived catalyst | Good yields, moderate dr, excellent ee beilstein-journals.org |
| Methyl 2,5-dioxocyclohexanecarboxyalate | Nitroalkenes | Bifunctional thiourea-cinchonidine catalyst | Up to 96% ee, >99:1 dr researchgate.net |
| Cyclohexanedione | Nitroolefin | Anion-π cinchona fusion catalysts/enzymes | Diastereospecific formation of one diastereomer rsc.org |
Asymmetric Oxidative Dearomatization/Cyclization Cascade Reactions
Asymmetric oxidative dearomatization followed by a cyclization cascade offers an elegant route to construct complex bicyclic systems. This strategy has been successfully applied to the synthesis of the bicyclo[3.2.1]octane skeleton.
One prominent example is an oxidative dearomatization-induced (5+2) cycloaddition/pinacol-type 1,2-acyl migration cascade. nih.gov This reaction sequence has been instrumental in the total synthesis of (-)-rhodomollanol A, a highly oxidized diterpenoid. nih.gov The development of oxidative dearomatization induced (ODI) cascade approaches has proven to be a rapid and efficient method for constructing bicyclo[3.2.1]octane skeletons, which are key structural components of over three-quarters of the 1600 known tetracyclic diterpenoids. acs.orgnih.gov
Furthermore, a metal- and hypervalent iodine reagent-free electrochemical oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement cascade has been developed. This electrosynthetic method demonstrates broad substrate tolerance, including vinylphenols, ethynylphenols, and allenylphenols, affording diversely functionalized bicyclo[3.2.1]octanes in yields ranging from 41% to 95% and with diastereomeric ratios of up to >20:1. sci-hub.se This protocol is also scalable to gram amounts, highlighting its synthetic utility. sci-hub.se
Table 2: Asymmetric Oxidative Dearomatization/Cyclization Cascade Reactions
| Reaction Type | Key Transformation | Application | Yield/Selectivity |
| Oxidative dearomatization-induced cascade | (5+2) cycloaddition/pinacol-type 1,2-acyl migration | Total synthesis of (-)-rhodomollanol A nih.gov | Not specified |
| Electrochemical oxidative dearomatization-induced cascade | [5+2] cycloaddition/pinacol rearrangement | Synthesis of diversely functionalized bicyclo[3.2.1]octanes | 41-95% yield, up to >20:1 dr sci-hub.se |
Radical-Mediated Cyclizations
Intramolecular Thiol-Ene Reactions for Thia-6-Bicyclo[3.2.1]octane Analogues
The intramolecular thiol-ene reaction, a "click" reaction, provides a highly efficient and regioselective method for the synthesis of sulfur-containing bicyclic systems. This radical-mediated cyclization is particularly useful for creating thia-bicyclo[3.2.1]octane analogues.
A noteworthy example is the highly regioselective cyclization that forms thia-6-bicyclo[3.2.1]octane, where the corresponding 6-endo cyclization product was not observed. mdpi.com In contrast, the radical cyclization of a thiol formed from the thermal rearrangement of methallyl-3-quinolylsulphide predominantly furnished the 6-endo product. mdpi.com The outcome of these cyclizations (5-exo vs. 6-endo) is influenced by the substitution pattern of the alkene. Unsubstituted terminal alkenes can lead to a mixture of isomers due to the reversibility of the radical addition step, while substituted alkenes can direct the reaction towards a single product. mdpi.com For instance, the use of two methyl groups on the alkene can stabilize the intermediate radical, favoring the 6-exo product exclusively. mdpi.com
Table 3: Intramolecular Thiol-Ene Reactions
| Substrate | Product | Selectivity | Reference |
| Unspecified thiol | thia-6-bicyclo[3.2.1]octane | Highly regioselective for 5-exo product | mdpi.com |
| Thiol from methallyl-3-quinolylsulphide | 6-endo cyclization product | Major product | mdpi.com |
| Prenyl-containing thiol | 6-exo cyclization product | Exclusive formation | mdpi.com |
Tandem and Cascade Transformations
C-H Oxidation/Oxa-beilstein-journals.orgbeilstein-journals.orgCope Rearrangement/Aldol Cyclization of Allylic Silylethers
A powerful tandem reaction for the construction of 8-oxabicyclo[3.2.1]octanes involves a sequence of C-H oxidation, oxa- beilstein-journals.orgbeilstein-journals.org Cope rearrangement, and aldol cyclization of allylic silylethers. nih.govrsc.org This process is promoted by a combination of tempo oxoammonium tetrafluoroborate (B81430) (T+BF4−) and zinc bromide (ZnBr2). nih.govrsc.org The methodology has been shown to be effective for a wide range of substrates, allowing for the efficient synthesis of 8-oxabicyclo[3.2.1]octanes and their analogues. rsc.org
Lewis Acid-Mediated Cycloisomerization Reactions
Lewis acid-mediated cycloisomerization reactions provide another avenue for the synthesis of bicyclic systems. For instance, the treatment of dihydropyridines bearing a carboxylic acid group with a Lewis acid, such as a halogenated compound, can induce a regioselective intramolecular lactonization to produce oxaza analogues of bicyclo[3.3.1]nonane, with halogen incorporation into the bicyclic product. rsc.org
In a different approach, the enantioselective construction of indole-fused bicyclo[3.2.1]octanes bearing an all-carbon quaternary bridgehead stereocenter has been achieved through an aminopalladition-triggered Heck-type reaction. bohrium.com This palladium(II)-catalyzed cascade reaction proceeds under mild conditions and tolerates a wide range of functional groups, providing the products with excellent enantioselectivity. bohrium.com
Furthermore, acid-promoted bicyclization of arylacetylenes can lead to benzobicyclo[3.2.1]octanes through a series of cationic rearrangements, forming two new C-C bonds with high atom and step economy. researchgate.net
Table 4: Tandem and Cascade Transformations
| Reaction Name | Reagents/Catalyst | Product | Key Features |
| C-H Oxidation/Oxa- beilstein-journals.orgbeilstein-journals.org Cope Rearrangement/Aldol Cyclization | T+BF4−/ZnBr2 | 8-Oxabicyclo[3.2.1]octanes | Efficient construction with wide substrate scope nih.govrsc.org |
| Lewis Acid-Mediated Cycloisomerization | Halogenated compounds | Halogenated oxaza analogues of bicyclo[3.3.1]nonane | Regioselective intramolecular lactonization rsc.org |
| Aminopalladition-triggered Heck-type reaction | Palladium(II) catalyst | Indole-fused bicyclo[3.2.1]octanes | Excellent enantioselectivity, all-carbon quaternary bridgehead stereocenter bohrium.com |
| Acid-Promoted Bicyclization | Acid catalyst | Benzobicyclo[3.2.1]octanes | Atom and step economy via cationic rearrangements researchgate.net |
Divergent Synthetic Pathways to 8-Oxabicyclo[3.2.1]octanes from Furan (B31954) and Pyrrole (B145914) Derivatives
Divergent synthetic strategies are highly valued for their ability to generate a library of structurally related compounds from a common intermediate. Furan and pyrrole derivatives have proven to be versatile starting materials for constructing 8-oxa- and 8-azabicyclo[3.2.1]octanes, respectively, through cycloaddition reactions. d-nb.infouni-regensburg.de
A prominent method involves a microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade. d-nb.infouni-regensburg.de This approach begins with the cyclopropanation of furan or pyrrole derivatives. The resulting monocyclopropanated compounds, when subjected to microwave irradiation in the presence of an electron-deficient dipolarophile, undergo a cascade reaction to yield the desired 8-oxabicyclo[3.2.1]octane core in a highly diastereoselective manner. d-nb.inforesearchgate.net This pathway provides a rapid, two-step route to these complex bicyclic systems, which are valuable as building blocks for pharmaceutically relevant molecules. d-nb.infouni-regensburg.de
Another key cycloaddition strategy is the [4+3]-cycloaddition between furan derivatives and 2-oxyallyl cations, which efficiently produces the related 8-oxabicyclo[3.2.1]oct-6-en-3-one system. chimia.ch These ketone-containing products serve as versatile intermediates for further synthetic manipulations. chimia.chnih.gov The development of these cycloaddition cascades allows for the creation of diverse 8-oxabicyclo[3.2.1]octane scaffolds, which can be further elaborated. researchgate.net
Table 1: Cycloaddition Strategies from Furan/Pyrrole Derivatives
| Reaction Type | Starting Materials | Key Features | Product Core |
|---|---|---|---|
| 6π-Electrocyclic Ring-Opening / [3+2]-Cycloaddition | Cyclopropanated Furans/Pyrroles, Dipolarophiles | Microwave-assisted, stereoselective cascade | 8-Oxabicyclo[3.2.1]octane |
| [4+3]-Cycloaddition | Furan Derivatives, 2-Oxyallyl Cations | Efficient construction of the bicyclic system | 8-Oxabicyclo[3.2.1]oct-6-en-3-one |
| [5+2] Pyrone-Alkene Cycloaddition | β-Silyloxy-γ-pyrones with alkene tether | Thermal reaction, excellent diastereodifferentiation | 8-Oxabicyclo[3.2.1]octane |
Titanium(IV) Chloride-Mediated Activation of 3-Alkoxycyclobutanones and Subsequent Reaction with Allenylsilanes
A novel and powerful method for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octan-3-ones involves the reaction of 3-alkoxycyclobutanones with allenylsilanes, mediated by titanium(IV) chloride (TiCl₄). thieme.de This multi-step process leverages the unique reactivity of cyclobutanone (B123998) derivatives when activated by a Lewis acid. thieme.deelectronicsandbooks.com
The reaction is initiated by the activation of the 3-alkoxycyclobutanone with TiCl₄. thieme.de This activation facilitates the cleavage of the cyclobutanone ring, a process that is promoted by the stabilizing effect of the alkoxy group. electronicsandbooks.com The ring-opening generates a zwitterionic intermediate which then reacts with the allenylsilane. Allenylsilanes are versatile three-carbon synthons used in a variety of annulation reactions. beilstein-journals.org The subsequent cascade of events, including bond formation and cyclization, leads to the stereoselective formation of the 8-oxabicyclo[3.2.1]octan-3-one framework. thieme.de This methodology is valued for its ability to construct the bicyclic core from simple, readily available starting materials through a unique and complex reaction mechanism. thieme.de
Table 2: TiCl₄-Mediated Synthesis of 8-Oxabicyclo[3.2.1]octan-3-ones
| Substrate 1 | Substrate 2 | Mediator | Key Transformation |
|---|---|---|---|
| 3-Alkoxycyclobutanone | Allenylsilane | Titanium(IV) Chloride (TiCl₄) | Ring-opening/[3+3] annulation cascade |
| 3,3-Dialkylcyclobutanone | Aldehyde | Titanium(IV) Chloride (TiCl₄) | Ring cleavage/Aldol reaction |
| 3-Ethoxycyclobutanone | Allylsilane | Tin(IV) Chloride (SnCl₄) | Formal [4+2] cycloaddition |
Introduction and Manipulation of the Thiol Group within the 8-Oxabicyclo[3.2.1]octane Framework
While the construction of the bicyclic core is paramount, the synthesis of the target compound, 8-Oxabicyclo[3.2.1]octane-2-thiol, requires the specific introduction of a thiol moiety at the C-2 position.
Direct Synthetic Routes to this compound
Direct synthetic routes that assemble the this compound molecule in a single, concerted process from acyclic or monocyclic precursors are not prominently featured in the reviewed scientific literature. The synthesis typically involves the initial formation of the core bicyclic structure followed by functional group manipulation. evitachem.com
Post-Cyclization Functionalization Strategies for Thiol Incorporation
The more common approach to synthesizing this compound involves post-cyclization functionalization. This strategy begins with a pre-formed 8-oxabicyclo[3.2.1]octane derivative, often a ketone, which is then converted to the desired thiol. A key precursor for this transformation is 8-oxabicyclo[3.2.1]octan-2-one, which can be synthesized through various means, including the Diels-Alder reaction of furan. researchgate.net
A plausible and effective pathway to introduce the thiol group involves a sequence of standard organic transformations:
Reduction of the Ketone: The ketone at the C-2 position is first reduced to the corresponding secondary alcohol, 8-oxabicyclo[3.2.1]octan-2-ol. The choice of reducing agent can influence the stereochemical outcome of this step.
Activation of the Alcohol: The resulting hydroxyl group is a poor leaving group and must be converted into a better one, such as a tosylate, mesylate, or a halide, by reacting the alcohol with tosyl chloride, mesyl chloride, or a halogenating agent, respectively.
Nucleophilic Substitution: The activated intermediate is then treated with a sulfur-containing nucleophile. Common reagents for this step include sodium hydrosulfide (B80085) (NaSH), sodium thioacetate (B1230152), or thiourea. If thioacetate is used, a final hydrolysis step is required to unmask the free thiol. This nucleophilic substitution reaction introduces the sulfur atom at the C-2 position, yielding this compound.
Alternatively, sulfur can be introduced by reacting an enone precursor, such as 8-oxabicyclo[3.2.1]oct-6-en-2-one, with a sulfenyl chloride like 2,4-dinitrophenylsulfenyl chloride, which adds across the double bond. researchgate.net Subsequent chemical manipulation would then be required to isolate the C-2 thiol.
Stereoselective Introduction of the Thiol Moiety
Controlling the stereochemistry of the thiol group—that is, whether it is in the exo or endo position—is crucial. Stereocontrol can be achieved by carefully selecting the reagents and reaction conditions during the post-cyclization functionalization sequence.
The stereochemistry of the final thiol is often dictated by the stereochemistry of the precursor alcohol. The reduction of the C-2 ketone can be directed to favor either the exo or endo alcohol. For example, using sterically bulky reducing agents typically leads to attack from the less hindered face of the molecule, resulting in a specific alcohol isomer.
Once a single stereoisomer of the alcohol is isolated, the subsequent nucleophilic substitution reaction can proceed with either inversion or retention of configuration.
Inversion (Sₙ2 Pathway): If the alcohol is converted to a good leaving group like a tosylate, the subsequent reaction with a sulfur nucleophile will typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C-2 position.
Retention (Mitsunobu Reaction): The Mitsunobu reaction, using a thiol acid like thioacetic acid, provides a powerful method for converting an alcohol to a thioester with a predictable inversion of stereochemistry. Subsequent hydrolysis then yields the thiol. By choosing the appropriate starting alcohol isomer and substitution method, one can selectively synthesize either the exo or endo isomer of this compound.
The inherent conformational rigidity of the 8-oxabicyclo[3.2.1]octane framework facilitates such stereoselective transformations, making it a versatile scaffold for the synthesis of complex and well-defined molecular architectures. researchgate.netchimia.ch
Reaction Mechanisms and Mechanistic Investigations of 8 Oxabicyclo 3.2.1 Octane 2 Thiol
Mechanistic Pathways of Bicyclic Core Formation
The construction of the 8-oxabicyclo[3.2.1]octane skeleton can be achieved through various synthetic strategies, each with its own unique mechanistic pathway. These routes include cycloadditions, radical-mediated cyclizations, and rearrangement reactions.
Detailed Analyses of [5+2] Cycloaddition Mechanisms, including Competing Dimerization Processes and Oxidopyrylium Dimers as Ylide Sources
[5+2] cycloaddition reactions involving oxidopyrylium ylides are a powerful method for constructing the 8-oxabicyclo[3.2.1]octane core. nih.govillinoisstate.edu These ylides, which are dipolar, aromatic intermediates, react with alkenes or alkynes (dipolarophiles) to form the bridged bicyclic system. illinoisstate.edu The mechanism of this reaction is not as well understood as the more common Diels-Alder reaction. illinoisstate.edu
A significant challenge in intermolecular [5+2] cycloadditions is the propensity of the oxidopyrylium ylide to undergo a competing [5+3] dimerization, which can lead to low yields of the desired cycloadduct. nih.govnih.govacs.org To circumvent this, a large excess of the dipolarophile is often employed to trap the ylide before it dimerizes. nih.gov
Recent research has shown that oxidopyrylium dimers derived from 3-hydroxy-4-pyrones can serve as a "clean" source of the oxidopyrylium ylide. nih.gov These dimers can be isolated and, upon heating, revert to the ylide in situ, avoiding the presence of acids and bases that are typically used to generate the ylide and can complicate the reaction. nih.gov This approach allows for the use of a stoichiometric equivalent of the alkyne, as demonstrated in the reaction of dimer 6a with an alkyne to form the corresponding 8-oxabicyclo[3.2.1]octane derivative. nih.gov
The reactivity of oxidopyrylium ylides extends to reactions with various dipolarophiles, including electron-poor, electron-rich, and strained alkenes. nih.gov For instance, 2,4,6-triphenyloxidopyrylium ylide has been shown to react with maleic anhydride, dicyclopentadiene, and other alkenes to generate a range of oxabicyclic products. nih.gov Intramolecular versions of this cycloaddition are also known, where an unsaturated side chain on a 3-oxopyran undergoes a thermal or base-catalyzed reaction to form a bicyclic adduct. rsc.org
| Ylide Source | Dipolarophile | Reaction Type | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| 3-Hydroxy-4-pyrone-derived dimer | Alkyne | Intermolecular | In situ generation of ylide, avoids competing dimerization | nih.gov |
| 2,4,6-Triphenyloxidopyrylium | Maleic anhydride, Dicyclopentadiene | Intermolecular | Reaction with various electronically different alkenes | nih.gov |
| 3-Oxopyran with unsaturated side chain | Internal alkene/alkyne | Intramolecular | Thermal or base-catalyzed cyclization | rsc.org |
Radical Intermediates in Thiol-Mediated Cyclizations
Thiol-mediated radical cyclizations offer an alternative route to heterocyclic systems. Thiyl radicals, generated from thiols through homolytic cleavage of the S-H bond, readily add to unsaturated systems like alkenes and alkynes in what is known as the thiol-ene or thiol-yne reaction. mdpi.comacsgcipr.org The resulting carbon-centered radical can then undergo intramolecular cyclization. mdpi.com
The generation of thiyl radicals can be initiated thermally, photochemically, or through redox processes. mdpi.comtaylorandfrancis.com For example, the radical initiator azobisisobutyronitrile (AIBN) can be used to abstract a hydrogen atom from a thiol, forming a thiyl radical. mdpi.com These radicals are effective for initiating carbocyclization cascades. mdpi.com
In the context of forming bicyclic systems, a thiyl radical can add to a diene or a molecule containing multiple unsaturated functionalities. The initially formed carbon-centered radical can then undergo a subsequent intramolecular addition to another unsaturated bond, leading to the formation of a cyclic or bicyclic product. mdpi.com The regioselectivity of the initial thiyl radical addition is typically anti-Markovnikov. acsgcipr.org
Rearrangement Mechanisms within the Bicyclic Skeleton, such as Oxa-nih.govnih.govCope Rearrangements and Ferrier Rearrangements
Rearrangement reactions provide another avenue for the synthesis of the 8-oxabicyclo[3.2.1]octane skeleton. One such method involves a tandem C–H oxidation/oxa- taylorandfrancis.comtaylorandfrancis.com Cope rearrangement/aldol (B89426) reaction of allylic silylethers. rsc.org This process efficiently constructs the desired bicyclic system.
Another notable rearrangement is the Ferrier rearrangement. An efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes utilizes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes. rsc.org A novel rearrangement reaction was also discovered during an attempt to synthesize a 1,3,5-trioxazatriquinane skeleton, which unexpectedly afforded a compound with an 8-oxabicyclo[3.2.1]octane skeleton. nih.gov Furthermore, a 2-oxonia taylorandfrancis.comtaylorandfrancis.comsigmatropic rearrangement/aldol pathway has been identified in the formation of oxacyclic rings, leading to 8-oxabicyclo[3.2.1]octyl aldehyde products. nih.gov
Biogenetic Pathways to 8-Oxabicyclo[3.2.1]octane Motifs from Natural Precursors (e.g., Zerumbone)
Nature provides inspiration for the synthesis of complex molecules. A biomimetic approach has been described for the synthesis of the 8-oxabicyclo[3.2.1]octane motif from the humulene (B1216466) sesquiterpenoid, zerumbone (B192701). nih.govresearchgate.net This process involves the photoirradiation of zerumbone in the presence of a catalytic amount of a Lewis acid, which leads to the formation of the bicyclic core in quantitative yield. nih.gov The proposed mechanism emulates a biosynthetic route, where light-induced isomerization of the double bonds in zerumbone is followed by cyclization via a tertiary carbocation intermediate. nih.gov This work highlights the potential role of UV irradiation in the biosynthesis of oxo-bridged tricyclic structures from polyene terpenes. nih.gov
Reactivity of the Thiol Group within the Bridged System
The thiol group is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity within the constrained environment of the 8-oxabicyclo[3.2.1]octane system is of particular interest.
Thiyl Radical Generation and their Addition Reactions to Unsaturated Systems
As previously mentioned, the S-H bond of a thiol is relatively weak, making it a good precursor for thiyl radicals. mdpi.com These sulfur-centered radicals can be generated through hydrogen-atom abstraction, single-electron oxidation, or photolysis. mdpi.comtaylorandfrancis.com
A key reaction of thiyl radicals is their addition to carbon-carbon multiple bonds. libretexts.org This reaction is highly efficient and can be very fast, with rate constants for hydrogen-atom abstraction from thiophenol by carbon-centered radicals in the range of 0.8 x 10⁸ to 1.5 x 10⁸ M⁻¹s⁻¹ at 25 °C. libretexts.org The addition of a thiyl radical to an unsaturated system is the basis of the thiol-ene and thiol-yne reactions, which are widely used in synthesis. mdpi.comacsgcipr.org
Nucleophilic Properties of the Thiol in the Bicyclic Context
While no specific studies on the nucleophilic properties of 8-Oxabicyclo[3.2.1]octane-2-thiol are available, the general principles of thiol chemistry can be considered. Thiols are known to be more acidic and more nucleophilic than their alcohol counterparts. masterorganicchemistry.comquimicaorganica.orglibretexts.org The sulfur atom's larger size and greater polarizability make the lone pair of electrons more available for nucleophilic attack. masterorganicchemistry.comlibretexts.org
The conjugate base of a thiol, a thiolate, is an even more potent nucleophile. quimicaorganica.orglibretexts.org It is expected that this compound would readily form a thiolate under basic conditions, which would then participate in nucleophilic substitution and addition reactions. The rigid bicyclic structure of the 8-oxabicyclo[3.2.1]octane framework would likely impose stereoelectronic constraints on these reactions, influencing the trajectory of the incoming electrophile. However, without experimental data, any discussion of specific stereochemical outcomes remains speculative.
Electrophilic Activation and Transformations of the Thiol Moiety
The electrophilic activation of thiols typically involves their conversion into better leaving groups or their oxidation to various sulfur species. Common transformations include the formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. Additionally, thiols can be converted to sulfonium (B1226848) salts by reaction with alkyl halides, further enhancing their electrophilicity. libretexts.org
In the context of this compound, these transformations would be expected to occur. For instance, oxidation with a mild oxidizing agent would likely yield the corresponding disulfide. Stronger oxidation would lead to the more highly oxidized sulfur species. The electrophilic activation of the thiol could also be achieved through reaction with reagents like N-halosuccinimides to form a sulfenyl halide, which could then be trapped by a nucleophile.
The absence of specific research on this compound means that there are no data tables of detailed research findings to present. The reactivity of this compound remains an unexplored area of chemical research.
Advanced Spectroscopic Characterization of 8 Oxabicyclo 3.2.1 Octane 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. copernicus.org For a bicyclic system such as 8-Oxabicyclo[3.2.1]octane-2-thiol, a suite of advanced NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its conformational dynamics.
Application of 1D and 2D NMR for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the complete structural assignment of this compound. science.gov
1D NMR (¹H and ¹³C): The initial analysis begins with 1D ¹H and ¹³C NMR spectra. The ¹H spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C spectrum reveals the number of unique carbon atoms. However, due to the complex, rigid structure of the bicyclic system, significant signal overlap is expected in the 1D spectra, necessitating the use of 2D techniques for complete resolution. youtube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would reveal the connectivity between protons on adjacent carbons, helping to trace the carbon framework of the bicyclic rings. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. pressbooks.pub Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to, providing unambiguous one-bond C-H connectivity. sdsu.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals (or vice-versa).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is vital for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For instance, it can show correlations from the protons on one ring to the carbons of the other ring or to the quaternary carbons within the bicyclic system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. princeton.edu For a rigid bicyclic structure like this compound, NOESY is particularly powerful for determining the stereochemistry. It can distinguish between endo and exo substituents and elucidate the relative configuration of stereocenters by showing through-space correlations between protons on different parts of the molecule. mdpi.com
A hypothetical table of expected 2D NMR correlations for a derivative, (±)-Methyl (1R,5S)-7-iodo-3-methoxy-5-methyl-2-oxo-8-oxabicyclo[3.2.1]octa-3,6-diene-6-carboxylate, is presented below to illustrate the power of these techniques. nih.gov
| Proton (¹H) | Correlated Carbons (¹³C) via HMBC | Correlated Protons (¹H) via COSY | Correlated Protons (¹H) via NOESY |
| H-1 | C-2, C-5, C-6, C-7 | H-7 | H-5, H-7 |
| H-4 | C-3, C-5 | H-5 | H-5 |
| H-5 | C-1, C-4, C-6 | H-4 | H-1, H-4 |
| H-7 | C-1, C-5, C-6 | H-1 | H-1 |
Utilization of Ultrahigh-Field and 3D NMR for Enhanced Resolution and Sensitivity
For highly complex molecules or when dealing with low sample concentrations, ultrahigh-field NMR spectrometers (e.g., GHz-class) offer significant advantages. nih.gov The increased magnetic field strength leads to greater chemical shift dispersion, which helps to resolve overlapping signals in crowded spectral regions. nih.gov This enhanced resolution is particularly beneficial for the intricate spin systems present in bicyclic structures. nih.gov
Furthermore, 3D NMR experiments, such as HSQC-TOCSY or HMBC-HSQC, can be employed to further disentangle complex correlation networks. A 3D HSQC-TOCSY experiment, for example, correlates a proton with a directly attached carbon (like HSQC) and also with all other protons within the same spin system (like TOCSY). This can be invaluable for assigning protons and carbons in long or overlapping spin systems within the 8-Oxabicyclo[3.2.1]octane framework.
Dynamic NMR for Investigating Conformational Dynamics and Exchange Processes
The 8-Oxabicyclo[3.2.1]octane ring system can exist in different conformations, such as chair and boat forms for the six-membered ring. researchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. copernicus.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals.
At high temperatures, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may be resolved. From the analysis of these temperature-dependent spectral changes, the energy barriers for conformational inversion and other dynamic processes can be determined. acs.org This information provides crucial insights into the flexibility and conformational preferences of the this compound molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of this compound. For instance, by comparing the experimentally measured exact mass with the calculated masses of possible elemental compositions, the correct molecular formula can be confidently established, distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net
| Molecular Formula | Calculated Exact Mass (Da) |
| C₇H₁₂OS | 144.0609 |
| C₈H₁₆O₂ | 144.1150 |
| C₉H₂₀O | 144.1514 |
As shown in the table, the precise mass measurement from HR-MS can easily differentiate between potential formulas with the same nominal mass of 144.
Analysis of Electron Ionization (EI) Fragmentation Pathways of Thiol-Containing Bicyclic Systems
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. creative-proteomics.com The resulting mass spectrum is a unique fingerprint of the molecule, and the analysis of the fragment ions provides valuable structural information. aip.orgchromatographyonline.com For thiol-containing bicyclic systems like this compound, several characteristic fragmentation pathways can be anticipated.
The fragmentation of thiols often involves the cleavage of the C-S bond and the α-cleavage (cleavage of the C-C bond adjacent to the sulfur atom). researchgate.net In the context of the 8-Oxabicyclo[3.2.1]octane framework, the fragmentation is likely to be influenced by the rigid bicyclic structure and the presence of the ether linkage.
Common fragmentation patterns for bicyclic systems often involve the loss of small, stable neutral molecules like ethylene (B1197577) or carbon monoxide, or ring-opening reactions followed by further fragmentation. aip.org The fragmentation of the silyl (B83357) derivatives of related dihydroxy-pyrano-quinolines has shown that a transannular cleavage of the pyran ring can occur. nih.gov A similar ring-opening mechanism could be envisioned for the 8-oxabicyclo[3.2.1]octane system.
A plausible fragmentation pathway for this compound under EI conditions could involve:
Loss of the thiol group (•SH): This would result in a fragment ion corresponding to the bicyclic carbocation.
Loss of H₂S: This is a common fragmentation for thiols, leading to a radical cation of the corresponding alkene.
Ring cleavage: The bicyclic system can undergo retro-Diels-Alder type reactions or other ring-opening fragmentations, leading to characteristic fragment ions. The presence of the oxygen bridge will influence which bonds are preferentially cleaved.
Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structural Features and Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions would provide a "fingerprint" that is characteristic of the molecule's structure.
Expected Fragmentation Pathways:
While no specific MS/MS data for this compound has been found, general principles of mass spectrometry allow for the prediction of likely fragmentation patterns. Key fragmentation would likely involve:
Loss of the thiol group (-SH): This would be a common fragmentation pathway, resulting in a significant peak corresponding to the loss of 33 Da.
Ring cleavage: The bicyclic system could undergo various ring-opening and fragmentation pathways, yielding characteristic smaller ions. The ether bridge and the carbon skeleton would break at specific points, influenced by the position of the thiol group.
Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), or ethene (C₂H₄) might also be observed.
Data Table: Predicted MS/MS Fragmentation of this compound
| Predicted Fragment Ion | Predicted m/z | Plausible Neutral Loss | Structural Interpretation |
| [M-SH]⁺ | M - 33 | SH | Loss of the thiol group |
| [M-H₂S]⁺ | M - 34 | H₂S | Loss of hydrogen sulfide |
| [M-C₂H₄O]⁺ | M - 44 | C₂H₄O | Cleavage of the ether bridge and part of the carbon ring |
| [M-C₃H₅S]⁺ | M - 73 | C₃H₅S | Fragmentation of the thiol-containing ring portion |
Note: This table is predictive and not based on experimental data.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and allow for the identification of specific functional groups.
Expected Vibrational Modes:
For this compound, key vibrational modes would include:
S-H Stretch: A weak to medium absorption band in the IR spectrum, typically appearing around 2550-2600 cm⁻¹. This is a highly characteristic peak for thiols.
C-S Stretch: A weaker absorption in the IR spectrum, usually found in the range of 600-800 cm⁻¹.
C-O-C Stretch: Strong absorptions in the IR spectrum due to the ether linkage, typically in the 1050-1150 cm⁻¹ region.
C-H Stretches: Absorptions from the aliphatic C-H bonds of the bicyclic ring would be observed in the 2850-3000 cm⁻¹ region.
CH₂ Bending: Scissoring and rocking vibrations of the methylene (B1212753) groups in the ring would appear in the 1400-1480 cm⁻¹ region.
While IR data for some substituted 8-oxabicyclo[3.2.1]octane derivatives exist, showing characteristic C-O and C=O stretches, specific data for the thiol-substituted compound is not available. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be expected to show a strong S-H stretching signal.
Data Table: Expected IR and Raman Peaks for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| S-H | Stretch | 2550-2600 (weak-medium) | Strong |
| C-S | Stretch | 600-800 (weak) | Medium |
| C-O-C | Asymmetric Stretch | 1050-1150 (strong) | Weak |
| Aliphatic C-H | Stretch | 2850-3000 (strong) | Strong |
| CH₂ | Bend (Scissoring) | 1400-1480 (medium) | Medium |
Note: This table is predictive and not based on experimental data.
Computational and Theoretical Studies on 8 Oxabicyclo 3.2.1 Octane 2 Thiol
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
The rigid structure of the 8-oxabicyclo[3.2.1]octane core limits the conformational freedom of the molecule. However, the thiol group can exhibit rotational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of 8-Oxabicyclo[3.2.1]octane-2-thiol and its derivatives. researchgate.netmdpi.com
In an MD simulation, the motion of atoms and molecules is simulated over time by solving Newton's equations of motion. youtube.com This allows for the exploration of different conformations and the study of the molecule's dynamic behavior in various environments, such as in a solvent or at a particular temperature. nih.govmdpi.com By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.
Mechanistic Insights from Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating reaction mechanisms. researchgate.netmdpi.com For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies.
By visualizing the transition state structures, chemists can gain a deeper understanding of how bonds are formed and broken during a reaction. This knowledge can be used to predict the stereochemical outcome of a reaction or to design catalysts that can lower the activation energy and improve the reaction efficiency.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)
Computational chemistry can also be used to predict the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net By comparing the calculated shifts with experimental data, the structure and stereochemistry of the molecule can be confirmed. The low natural abundance and quadrupolar nature of the 33S nucleus can make experimental sulfur NMR challenging, highlighting the utility of computational predictions. northwestern.eduhuji.ac.il
For chiral molecules like this compound, computational methods can also be used to predict their circular dichroism (CD) spectra. CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. By comparing the calculated CD spectrum with the experimental one, the stereochemistry of the molecule can be unambiguously assigned.
Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 75.2 |
| C2 | 45.8 |
| C3 | 28.9 |
| C4 | 30.1 |
| C5 | 74.5 |
| C6 | 35.6 |
| C7 | 33.4 |
Quantitative Structure–Activity Relationship (QSAR) Modeling for Derivatives (excluding biological activity, focusing on chemical trends)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a particular property. wikipedia.org While often used in the context of biological activity, QSAR can also be applied to predict chemical properties. mdpi.comtandfonline.com
For a series of derivatives of this compound, a QSAR model could be developed to predict properties such as their reactivity in a particular reaction, their solubility in a given solvent, or their chromatographic retention times. This would involve calculating a set of molecular descriptors for each derivative, which are numerical representations of their structural and electronic features. These descriptors could include steric parameters, electronic parameters, and topological indices.
By using statistical methods to correlate these descriptors with the property of interest, a predictive model can be built. wisdomlib.org This model can then be used to predict the properties of new, unsynthesized derivatives, which can help to guide the design of new compounds with desired chemical characteristics.
Synthetic Applications and Derivatization of 8 Oxabicyclo 3.2.1 Octane 2 Thiol As a Synthon
Chiral Building Block in Complex Natural Product Synthesis
The inherent chirality and defined stereochemistry of the 8-oxabicyclo[3.2.1]octane framework make it an attractive starting point for the asymmetric synthesis of natural products. nih.govemory.edu Its rigid structure allows for a high degree of stereocontrol in subsequent transformations, facilitating the construction of multiple stereocenters with precision.
Total Synthesis of Natural Products Containing the 8-Oxabicyclo[3.2.1]octane Core (e.g., Englerin A Analogues, Phaeocaulisin A)
The 8-oxabicyclo[3.2.1]octane core is a prominent structural motif in a variety of biologically active natural products. nih.govpurdue.edu Its presence is often crucial for the compound's medicinal properties.
Englerin A , a guaiane (B1240927) sesquiterpenoid, has garnered significant attention for its potent and selective inhibition of renal cancer cell growth. acs.orgharvard.edu Numerous total syntheses of Englerin A and its analogues have been developed, many of which strategically construct the central 8-oxabicyclo[3.2.1]octane skeleton early in the synthetic sequence. acs.orgresearchgate.net These approaches underscore the importance of this bicyclic system as a key intermediate. For instance, a convergent approach has been utilized to synthesize (±)‐Englerin A, where a key 8‐oxabicyclo[3.2.1]octane intermediate was directly converted into a truncated analogue. researchgate.net Different strategies to access this core include [5+2] cycloaddition reactions and catalytic asymmetric [3+2]-cycloadditions of platinum-containing carbonyl ylides. harvard.eduacs.orgacs.org
Phaeocaulisin A , another complex natural product, features a highly oxygenated tetracyclic skeleton that includes the 8-oxabicyclo[3.2.1]octane core. nih.govnih.govresearchgate.net This unique structural feature is believed to contribute to its biological activity. nih.gov The total synthesis of (±)-phaeocaulisin A has been achieved in a ten-step sequence, highlighting the strategic importance of forming this bridged ring system. researchgate.netnih.govresearchgate.net
| Natural Product | Core Structure | Key Synthetic Strategy |
| Englerin A | 8-Oxabicyclo[3.2.1]octane | [5+2] Cycloaddition, Asymmetric [3+2] Cycloaddition |
| Phaeocaulisin A | 8-Oxabicyclo[3.2.1]octane | Multi-step sequence including formation of the bicyclic core |
Precursors for Polyoxygenated and Other Functionalized Scaffolds
The 8-oxabicyclo[3.2.1]octane framework serves as a versatile precursor for the synthesis of various polyoxygenated and functionalized scaffolds. nih.gov The inherent stereochemistry of the bicyclic system can be effectively transferred to acyclic or other cyclic systems through controlled ring-opening or rearrangement reactions. For example, 8-oxabicyclo[3.2.1]oct-6-en-3-ones are readily accessible and have been utilized in non-aldol approaches to prepare chiral building blocks. nih.gov These intermediates can be transformed into C-glycosides, delta-valerolactones, and polyacetate segments, which are valuable components of many natural products. nih.gov The strategic cleavage of the oxygen bridge can lead to highly functionalized seven-membered carbocycles or tetrahydrofuran (B95107) derivatives. nih.gov
Scaffold for Novel Chemical Entities
Beyond natural product synthesis, the 8-oxabicyclo[3.2.1]octane-2-thiol scaffold provides a foundation for the design and synthesis of novel chemical entities with potential therapeutic applications.
Synthesis of Tropane (B1204802) Alkaloid Analogues and Related Bridged Systems
Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, exhibit a wide range of biological activities and are important in drug design. uni-regensburg.denih.govehu.es The structural similarity between the 8-oxa- and 8-azabicyclo[3.2.1]octane systems makes the former an excellent template for the synthesis of tropane alkaloid analogues. st-andrews.ac.ukresearchgate.net By replacing the nitrogen atom with oxygen, researchers can explore novel chemical space and potentially develop compounds with unique pharmacological profiles. nih.gov The synthesis of these analogues often involves the construction of the bridged bicyclic system as a key step, followed by functionalization to introduce the desired pharmacophoric groups. nih.gov
Development of Modified Bridged Bicyclic Frameworks
The 8-oxabicyclo[3.2.1]octane skeleton is amenable to various modifications, allowing for the development of a diverse range of bridged bicyclic frameworks. thieme.dersc.org These modifications can involve altering the ring size, introducing additional heteroatoms, or appending various functional groups. researchgate.net For example, tandem C–H oxidation/oxa- researchgate.netresearchgate.net Cope rearrangement/aldol (B89426) cyclization reactions have been developed for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogues. rsc.org Furthermore, intramolecular formal [3+2] cycloadditions of epoxides with electron-deficient alkenes provide access to bridged oxa-[3.2.1] skeletons. acs.org These strategies enable the synthesis of complex, three-dimensional structures that are of significant interest in medicinal chemistry and materials science.
Functionalization and Derivatization Strategies of the Thiol Group
The thiol group at the C-2 position of the 8-oxabicyclo[3.2.1]octane ring is a key functional handle that allows for a wide array of derivatization strategies. The nucleophilic nature of the thiol facilitates its reaction with various electrophiles, enabling the introduction of diverse functionalities.
A common and efficient method for modifying thiols is through Michael addition reactions. For instance, the double bond in maleimides is highly reactive towards nucleophilic thiols, a reaction facilitated by the adjacent electron-withdrawing carbonyl groups. mdpi.com This strategy is widely used for creating bioconjugates. Another approach involves the reaction of thiols with maleic anhydride. This reaction is rapid and efficient, allowing for the succination of thiol compounds, including those with complex structures like peptides and proteins, often at room temperature and without the need for harsh conditions like acid hydrolysis. mdpi.com
These derivatization strategies allow for the attachment of various molecular tags, pharmacophores, or linkers to the 8-oxabicyclo[3.2.1]octane scaffold, expanding its utility in areas such as drug discovery and chemical biology.
| Functionalization Strategy | Reagent | Resulting Moiety |
| Michael Addition | Maleimide | Thioether linkage |
| Succination | Maleic Anhydride | S-(2-succino)cysteine analogue |
Thioether Formation via Thiol-Ene "Click" Reactions and Hydrothiolation
The thiol-ene reaction, a cornerstone of "click" chemistry, provides an efficient and robust method for the formation of thioethers from this compound. This reaction proceeds via the addition of a thiol across an alkene (an "ene") and can be initiated by radicals or catalyzed by nucleophiles. wikipedia.orgthieme-connect.de The free-radical mediated pathway is particularly notable for its high yields, stereoselectivity, rapid reaction rates, and tolerance of a wide range of functional groups. wikipedia.orgchem-station.com
The process is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical from the parent thiol. This reactive intermediate then adds to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the final thioether product and regenerates the thiyl radical, which continues the chain reaction. wikipedia.orgthieme-connect.de
This methodology allows the this compound scaffold to be readily conjugated to a variety of alkene-containing molecules, from simple organic substrates to complex biomolecules and polymers. researchgate.netusm.edu The reaction's efficiency and bioorthogonality make it a powerful tool for surface patterning, dendrimer synthesis, and creating advanced materials. wikipedia.orgchem-station.comresearchgate.net The nucleophile-catalyzed Michael addition pathway offers an alternative, particularly for reactions with electron-deficient alkenes. wikipedia.orgusm.edu
Oxidation Reactions of the Thiol Moiety to Sulfoxides, Sulfones, or Sulfonic Acids
The sulfur atom in this compound and its thioether derivatives can be selectively oxidized to higher oxidation states, yielding the corresponding sulfoxides, sulfones, and sulfonic acids. These transformations are crucial for modulating the chemical and physical properties of the molecule and for introducing new reactive sites. The controlled oxidation of thiols and sulfides is a fundamental process in organic synthesis. psu.edu
A variety of oxidizing agents can be employed to achieve the desired oxidation state. For instance, mild oxidants like hydrogen peroxide (H₂O₂) at room temperature can convert sulfides into sulfoxides. libretexts.org Further oxidation to the sulfone can be accomplished by using a stronger oxidizing agent or more forcing conditions, such as employing a peroxyacid. libretexts.org
The choice of reagent and reaction conditions allows for precise control over the final product. Urea-hydrogen peroxide (UHP) has been shown to be a practical and effective reagent for the selective oxidation of thioglycosides, where sulfoxides are formed with 1.5 equivalents of UHP and sulfones with 2.5 equivalents at elevated temperatures. beilstein-journals.org Similarly, reagents like Selectfluor can efficiently oxidize thiols and sulfides to sulfoxides or sulfones using water as the oxygen source. organic-chemistry.orgorganic-chemistry.org These oxidized derivatives, particularly sulfoxides and sulfones, are valuable intermediates in their own right, finding use in the synthesis of various biologically active compounds. beilstein-journals.org
Table 1: Representative Oxidation Reactions of Thiols and Sulfides
| Substrate Type | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Thiol/Sulfide | Hydrogen Peroxide (H₂O₂) | Sulfoxide | libretexts.org |
| Sulfoxide | Peroxyacid | Sulfone | libretexts.org |
| Thioglycoside | Urea-Hydrogen Peroxide (1.5 eq) | Glycosyl Sulfoxide | beilstein-journals.org |
| Thioglycoside | Urea-Hydrogen Peroxide (2.5 eq) | Glycosyl Sulfone | beilstein-journals.org |
Formation of Thioesters and Other Sulfur-Containing Linkages for Chemical Transformations
The thiol group of this compound serves as an excellent nucleophile for the formation of thioesters and other sulfur-containing linkages. Thioesters can be synthesized through the acylation of the thiol with various reagents, such as acyl chlorides or carboxylic acids activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). organic-chemistry.org This reaction provides a direct and versatile method for attaching carbonyl-containing moieties to the bicyclic scaffold.
Conversely, the thiol can be generated from a thioester precursor. For example, the displacement of a suitable leaving group with potassium thioacetate (B1230152), followed by hydrolysis of the resulting thioester, is a common strategy for introducing a thiol group onto a molecule. google.com
The formation of thioesters from this compound is an atom-efficient process that expands its utility as a synthon. These thioester derivatives can participate in further chemical transformations, acting as acyl transfer agents or as precursors for other functional groups, thereby broadening the synthetic possibilities of the original bicyclic scaffold. organic-chemistry.org
Stille and Suzuki Cross-Coupling Protocols for Aromatic Substitutions on Derivatives
While the thiol group itself is not directly involved in the coupling, derivatives of the 8-oxabicyclo[3.2.1]octane framework are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Stille and Suzuki couplings. nih.gov These reactions are powerful tools for forming carbon-carbon bonds, particularly for the introduction of aryl and heteroaryl substituents onto the bicyclic core. uconn.edubeilstein-journals.org
In a typical application, a triflate or halide derivative of the 8-oxabicyclo[3.2.1]octane system is coupled with an organostannane (in Stille coupling) or an organoboron compound (in Suzuki coupling) to produce biaryl structures. nih.govwikipedia.org For example, Stille cross-coupling has been successfully used to synthesize a variety of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters in high yields. nih.gov While Suzuki couplings on this system have also been attempted, they have sometimes resulted in complex reaction mixtures, making the Stille protocol preferable in certain cases. nih.gov
The specific conditions, including the choice of palladium catalyst, ligands, and solvents, are critical for achieving high yields and clean reactions. These coupling strategies provide a modular approach to functionalize the 8-oxabicyclo[3.2.1]octane skeleton, enabling the synthesis of a diverse library of compounds with potential applications in medicinal chemistry. fu-berlin.de
Table 2: Examples of Stille Cross-Coupling on 8-Oxabicyclo[3.2.1]octane Derivatives
| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Triflate-8-oxabicyclo[3.2.1]oct-2-ene derivative | Arylstannane | Pd₂(dba)₃ / Tri-2-furylphosphine | 1-Methyl-2-pyrrolidinone, rt | 3-Biaryl-8-oxabicyclo[3.2.1]oct-2-ene derivative | High | nih.gov |
Construction of Diverse Molecular Motifs through Ring-Opening and Rearrangement Reactions
The 8-oxabicyclo[3.2.1]octane framework is not merely a static scaffold but a versatile synthetic intermediate that can be transformed into a variety of chiral monocyclic and linear compounds through strategic ring-opening and rearrangement reactions. acs.orgthieme.de The inherent strain and defined stereochemistry of the bicyclic system make it a valuable precursor for constructing complex molecular architectures that might be difficult to access otherwise.
A range of powerful synthetic methodologies has been developed to manipulate this ring system. For instance, tandem reactions combining C-H oxidation, oxa- uni-regensburg.deuni-regensburg.de Cope rearrangement, and aldol cyclization have been used for the efficient construction of functionalized 8-oxabicyclo[3.2.1]octanes. rsc.orgnih.gov Gold-catalyzed reactions, such as tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived precursors, provide an efficient route to enantiomerically pure 8-oxabicyclo[3.2.1]octanes. nih.gov These products can then undergo further transformations like Nazarov cyclizations to build even more complex tricyclic systems. nih.gov
Furthermore, the 8-oxabicyclo[3.2.1]octane core is a key motif in numerous natural products and serves as a building block in their total synthesis. uni-regensburg.denih.govd-nb.info The ability to stereospecifically open or rearrange the bicyclic ether linkage allows chemists to unveil latent functionality and control stereochemistry in subsequent steps, demonstrating the profound utility of this scaffold in diversity-oriented synthesis. thieme.deehu.es
Applications in Advanced Materials and Supramolecular Chemistry
Polymer Chemistry via Thiol-Ene Reactions
The thiol-ene reaction is a powerful and efficient method for polymer synthesis and modification, known for its high yields, tolerance to various functional groups, and often proceeding under mild, radical-initiated conditions (e.g., using UV light or thermal initiators). wikipedia.orgbohrium.comchem-station.com This reaction involves the addition of a thiol (R-SH) across a double bond (ene), resulting in a stable thioether linkage. nih.gov
The thiol-ene reaction is exceptionally well-suited for the creation of cross-linked polymer networks. bohrium.com When a multifunctional thiol is reacted with a multifunctional ene, a three-dimensional polymer network is formed. The step-growth nature of radical-mediated thiol-ene polymerization leads to more uniform network formation and delayed gelation compared to traditional chain-growth polymerizations. bohrium.comrsc.org
In the context of 8-oxabicyclo[3.2.1]octane-2-thiol, its monofunctional thiol group allows it to act as a chain-capping or modifying agent in thiol-ene polymerizations. However, if it were derivatized to include an "ene" functionality elsewhere on the bicyclic ring, it could serve as a monomer in reactions with multifunctional thiols. The rigid and bulky 8-oxabicyclo[3.2.1]octane backbone would be incorporated into the polymer structure. The inclusion of such bicyclic structures in polymer chains can significantly impact the material's properties. unibo.itmdpi.com For instance, cycloaliphatic structures are known to enhance the thermal stability (higher glass transition temperature) and mechanical strength of polyesters compared to their linear aliphatic counterparts. unibo.it The rigid bicyclic nature of the 8-oxabicyclo[3.2.1]octane unit would likely reduce the flexibility of the polymer chains, potentially leading to materials with higher modulus and dimensional stability. mdpi.comyoutube.com
The general scheme for a thiol-ene polymerization to form a cross-linked network is depicted below:
| Reactants | Reaction Type | Product | Key Features |
| Multifunctional Thiol + Multifunctional Alkene | Radical-initiated Thiol-Ene Addition | Cross-linked Polymer Network | High efficiency, uniform network, delayed gelation, oxygen tolerance. bohrium.comrsc.org |
| This compound + Diene | Thiol-Ene Addition | Linear Polymer with Pendent Bicyclic Groups | Incorporates rigid bicyclic units, potentially enhancing thermal and mechanical properties. unibo.itmdpi.com |
Thiol-ene chemistry provides a robust platform for modifying surfaces and creating functional coatings. rsc.org The reaction can be initiated photochemically, allowing for spatial and temporal control over the surface modification process. rsc.org Surfaces containing alkene groups can be readily functionalized by reacting them with thiols like this compound.
This process would covalently attach the 8-oxabicyclo[3.2.1]octane moiety to the surface. The presence of the ether oxygen in the bicyclic structure could increase the surface hydrophilicity and polarity compared to a purely carbocyclic analogue. This modification could be used to alter surface properties such as wettability, adhesion, or biocompatibility. For example, zwitterionic polymers containing thiol groups have been grafted onto surfaces to enhance their resistance to biofouling. researchgate.net Similarly, attaching the polar this compound could be explored for creating surfaces that resist nonspecific protein adsorption.
Furthermore, the thiol-ene reaction is used to produce UV-cured coatings. rsc.org Formulations containing multifunctional thiols and alkenes can be rapidly cured to form hard, durable, and chemically resistant films. rsc.org While this compound itself is monofunctional, it could be used as a reactive diluent or additive in such formulations to tailor the final properties of the coating, such as its refractive index or surface energy.
Supramolecular Assembly and Self-Organization
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. nih.govbeilstein-journals.org The thiol group of this compound is a key functional group for directing such self-assembly processes, particularly on metal surfaces.
Thiols are well-known for their ability to spontaneously form highly ordered, two-dimensional self-assembled monolayers (SAMs) on the surfaces of noble metals, most notably gold (Au). northwestern.edursc.org This process is driven by the strong, covalent-like interaction between the sulfur atom and the gold surface, with a typical Au-S bond energy of about 126 kJ/mol. cd-bioparticles.com
Table of Thiol-Gold Interactions for SAM Formation:
| Thiol Type | Substrate | Driving Force | Resulting Structure | Key Characteristics |
| Alkanethiols | Gold (Au) | Chemisorption (Au-S bond) | Ordered, densely packed monolayer | Well-defined thickness, hydrophobic surface. northwestern.edursc.org |
| This compound | Gold (Au) | Chemisorption (Au-S bond) | Ordered monolayer with bicyclic units | Rigid structure, potentially altered surface polarity due to the ether group. |
The formation of such SAMs can be used to precisely control the interfacial properties of materials, with applications in areas like corrosion protection, biosensing, and molecular electronics. northwestern.edursc.org
Beyond SAMs on metal surfaces, the structural features of this compound can be exploited to build more complex supramolecular architectures in solution or in the solid state. The key is the interplay of various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions.
The ether oxygen atom in the bicyclic framework can act as a hydrogen bond acceptor. If co-crystallized or mixed with molecules that are strong hydrogen bond donors, it could lead to the formation of well-defined supramolecular chains, sheets, or networks. The rigid bicyclic structure would act as a scaffold, pre-organizing the interacting groups in space and leading to predictable assembly patterns. Such controlled assembly is a cornerstone of crystal engineering and the design of functional molecular materials.
Molecular recognition is the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. nih.govnih.gov The thiol group of this compound can play a direct role in this process. While the S-H bond can act as a weak hydrogen bond donor, the sulfur atom itself can participate in various non-covalent interactions.
More importantly, the thiol group can be used as a covalent anchor to position the 8-oxabicyclo[3.2.1]octane unit onto a larger scaffold, such as a nanoparticle or a surface, as described for SAMs. cd-bioparticles.com Once immobilized, the exposed bicyclic ether portion can act as the recognition site. For example, crown ethers, which are cyclic polyethers, are known for their ability to selectively bind metal cations. youtube.com The 8-oxabicyclo[3.2.1]octane moiety, containing an ether linkage in a constrained ring system, could potentially exhibit selective binding for specific small molecules or ions, although this would be highly dependent on the size and shape complementarity between the bicyclic "host" and the "guest" molecule. The self-assembly process, by creating a high density of these recognition sites on a surface, can amplify the binding events, which is a key principle in the design of chemical sensors. nih.gov
Supramolecular Catalysis and Colloidal Tectonics
The unique structural characteristics of this compound, which combine a rigid bicyclic framework with a reactive thiol group, suggest its potential as a versatile building block in the fields of supramolecular catalysis and colloidal tectonics. While direct research on this specific compound in these areas is not extensively documented, its utility can be inferred from the known reactivity of its constituent functional groups—the 8-oxabicyclo[3.2.1]octane core and the thiol moiety.
The concept of supramolecular catalysis involves the use of organized molecular assemblies to facilitate and control chemical reactions. The 8-oxabicyclo[3.2.1]octane scaffold is a common motif in natural products and has been employed in various catalytic asymmetric syntheses. northwestern.edunih.gov For instance, derivatives of this bicyclic system are synthesized through catalytic processes and can, in turn, act as chiral building blocks for further transformations. nih.gov The rigid conformation of the bicyclic ether provides a well-defined three-dimensional space that can influence the stereochemical outcome of reactions.
The introduction of a thiol (-SH) group offers a reactive handle for anchoring the molecule to metal catalysts or for participating directly in catalytic cycles. Thiol-containing molecules are known to act as ligands in organocatalysis and can be pivotal in reactions such as Michael additions and redox processes. The strategic placement of the thiol group on the 8-oxabicyclo[3.2.1]octane framework could lead to novel bifunctional catalysts where the bicyclic core provides steric control and the thiol group engages in substrate activation. For example, a dual catalyst system composed of an achiral thiourea (B124793) and a chiral primary aminothiourea has been shown to promote highly enantioselective intermolecular [5+2] cycloadditions to form 8-oxabicyclo[3.2.1]octane derivatives. nih.gov
Colloidal tectonics is an emerging field focused on the self-assembly of colloidal particles ("tectons") into larger, well-defined structures. nih.gov This bottom-up approach is inspired by natural self-assembly processes, such as protein folding, and aims to create complex materials with tailored properties. nih.govsigmaaldrich.com The functionalization of colloidal building blocks is crucial for directing their assembly. dtic.milresearchgate.netnih.govewha.ac.kr
The thiol group of this compound is particularly well-suited for this purpose. Thiols form strong, self-assembled monolayers (SAMs) on the surfaces of noble metal nanoparticles, most notably gold (Au). northwestern.edusigmaaldrich.com This robust and well-established interaction allows for the precise modification of nanoparticle surfaces. By coating gold or silver nanoparticles with this compound, it is conceivable to create functionalized colloidal tectons.
The exposed bicyclic ether portion of the molecule would then dictate the interactions between these tectons. The specific stereochemistry and functionality of the 8-oxabicyclo[3.2.1]octane scaffold could direct the assembly of the nanoparticles into predictable and ordered three-dimensional arrays. The stability and surface properties of such colloidal assemblies are highly dependent on the nature of the thiol ligands used. acs.orgacs.orgnih.gov
The potential applications of such self-assembled materials are vast, ranging from photonics to drug delivery. The ordered arrangement of nanoparticles can give rise to unique optical properties, while the functional groups on the exterior of the assembly can be used for capturing and releasing guest molecules.
While the direct application of this compound in these advanced fields is still a subject for future research, the principles established with similar functional molecules provide a strong foundation for its potential utility. The combination of a structurally defined bicyclic core and a versatile thiol linker makes it a promising candidate for the design of next-generation catalysts and materials.
Sustainable Chemistry Approaches in the Synthesis of 8 Oxabicyclo 3.2.1 Octane 2 Thiol
Green Chemistry Principles in Synthetic Route Design
The design of a synthetic pathway for 8-oxabicyclo[3.2.1]octane-2-thiol can be fundamentally improved by integrating green chemistry principles from the outset. This involves a strategic selection of reactions and catalysts that maximize efficiency while minimizing environmental harm. The core of this bicyclic system is found in numerous natural products, and various methods have been developed for its construction, including gold-catalyzed cascade reactions and tandem C-H oxidation/rearrangement processes. nih.govrsc.org However, the introduction of the thiol group and the control of stereochemistry present unique challenges that can be addressed through modern sustainable methods.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. mdpi.com It offers significant advantages in sustainability, as the catalysts are often metal-free, robust, less sensitive to air and moisture, and cheaper than many alternatives. mdpi.com
For the asymmetric synthesis of this compound, organocatalysis provides a powerful tool for stereoselectively introducing the thiol functionality. A plausible strategy involves the conjugate addition (a thia-Michael reaction) of a thiol to an α,β-unsaturated ketone precursor, such as 8-oxabicyclo[3.2.1]oct-6-en-2-one. Chiral amine catalysts, a cornerstone of organocatalysis, can activate unsaturated aldehydes and ketones by forming reactive iminium ion intermediates. rsc.orgmdpi.com This activation facilitates the highly enantioselective addition of nucleophiles, including thiols, to the β-carbon, establishing a new stereocenter with high precision. rsc.org Bifunctional organocatalysts, such as those derived from thiourea (B124793), are also highly effective as they can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding, enhancing both reactivity and stereocontrol. rsc.org
Table 1: Selected Organocatalytic Strategies for Asymmetric Transformations
| Catalyst Type | Activation Mode | Relevant Transformation | Potential Application in Synthesis |
|---|---|---|---|
| Chiral Secondary Amines (e.g., Proline derivatives) | Iminium Ion Formation | Asymmetric Michael Addition | Enantioselective addition of a thiol to an 8-oxabicyclo[3.2.1]octenone precursor. rsc.org |
| Chiral Primary Amines / Brønsted Acid | Iminium Ion Formation | Asymmetric Conjugate Addition | Stereocontrolled formation of C-S bonds in multicomponent reactions. rsc.org |
| Bifunctional Thiourea Catalysts | Hydrogen Bond Donation | Asymmetric Michael Addition | Simultaneous activation of the thiol nucleophile and the ketone electrophile for enhanced stereoselectivity. rsc.org |
| Chiral Phosphoric Acids (CPA) | Brønsted Acid Catalysis | Aza-Diels-Alder Reactions | Construction of heterocyclic frameworks, potentially adaptable for the bicyclic core. rsc.org |
A central goal of green chemistry is to design syntheses where the maximum number of atoms from the starting materials are incorporated into the final product. This concept is quantified by Atom Economy , while the waste generated is measured by the Environmental Factor (E-Factor) , defined as the total mass of waste divided by the mass of the product. chembam.com An ideal reaction has an atom economy of 100% and an E-factor of 0. chembam.com
Table 2: Ideal Atom Economy of Common Reaction Types
| Reaction Type | Description | Ideal Atom Economy | Waste Generation |
|---|---|---|---|
| Addition | A + B → C | 100% | None |
| Rearrangement | A → B | 100% | None |
| Substitution | A + B → C + D | < 100% | Stoichiometric byproduct (D) |
| Elimination | A → B + C | < 100% | Stoichiometric byproduct (C) |
Flow Chemistry and Continuous Processing for Efficient and Scalable Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, aligning well with green chemistry principles. beilstein-journals.org This technology enables superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety, particularly for highly exothermic or hazardous reactions. beilstein-journals.orgd-nb.info
The synthesis of this compound could benefit significantly from flow processing. For example, the generation of potentially unstable intermediates during the construction of the bicyclic core could be managed more safely in a microreactor, where the small reaction volume minimizes risk. beilstein-journals.org Furthermore, reactions involving thiols, which can be malodorous and prone to air oxidation to disulfides, can be performed in a closed-loop flow system, improving workplace safety and reaction consistency. beilstein-journals.org The enhanced heat transfer in flow reactors allows for the use of higher temperatures to accelerate reactions without generating thermal runaway risks, potentially reducing reaction times from hours to minutes. The scalability of flow processes is another key advantage, allowing for a seamless transition from laboratory-scale discovery to industrial-scale production without extensive re-optimization. d-nb.info
Table 3: Comparison of Batch vs. Flow Processing
| Feature | Batch Processing | Flow Chemistry | Sustainability Advantage |
|---|---|---|---|
| Heat Transfer | Poor, surface-to-volume ratio decreases on scale-up | Excellent, high surface-to-volume ratio | Improved safety, energy efficiency, access to higher temperatures. beilstein-journals.org |
| Mass Transfer | Often limited by stirring speed | Rapid and efficient mixing | Higher conversion, better selectivity, reduced byproduct formation. |
| Safety | Large quantities of hazardous materials | Small volumes at any given time | Minimized risk of accidents and thermal runaway. beilstein-journals.org |
| Scalability | Difficult, requires re-engineering | Straightforward, by running longer or in parallel | Faster development and implementation of manufacturing processes. d-nb.info |
| Process Control | Limited, concentration and temperature gradients | Precise control over parameters | High reproducibility and product quality. |
Development of Biocatalytic Approaches for Stereoselective Transformations
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions. This approach is a cornerstone of sustainable chemistry, offering a green alternative to many classical organic reactions. rsc.org
While specific biocatalysts for the synthesis of this compound may not be readily available, several established biocatalytic strategies could be developed for this purpose. One of the most viable methods is the enzymatic kinetic resolution of a racemic intermediate. For instance, if the thiol is introduced via a non-stereoselective method, a racemic alcohol precursor could be resolved using a lipase (B570770) or esterase. These enzymes would selectively acylate one enantiomer, allowing for the easy separation of the faster-reacting enantiomer from the unreacted one.
Looking forward, the field of protein engineering holds the promise of creating bespoke enzymes for specific, non-natural reactions. It is conceivable that enzymes could be engineered to catalyze a direct and highly stereoselective C-S bond formation on the 8-oxabicyclo[3.2.1]octane scaffold. Such an approach would represent an ideal synthesis, occurring in water at ambient temperature and pressure, generating minimal waste, and delivering the product with perfect stereochemical purity. rsc.org
Table 4: Potential Biocatalytic Strategies for Synthesis
| Biocatalytic Strategy | Enzyme Class | Description | Application to Synthesis |
|---|---|---|---|
| Kinetic Resolution | Lipases, Esterases, Proteases | Selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. | Resolution of a racemic alcohol or ester precursor to this compound. rsc.org |
| Dynamic Kinetic Resolution (DKR) | Hydrolase + Racemization Catalyst | Combines kinetic resolution with in-situ racemization of the slow-reacting enantiomer. | Theoretical conversion of a racemic precursor into a single enantiomer of the product with up to 100% yield. rsc.org |
| Asymmetric Synthesis | Engineered Enzymes (e.g., "Thio-Michaelase") | Direct, stereoselective formation of a C-S bond on a prochiral substrate. | Hypothetical direct enzymatic thiolation of an 8-oxabicyclo[3.2.1]octenone precursor. |
| Desymmetrization | Hydrolases | Selective transformation of one of two identical functional groups in a meso or prochiral compound. | Creation of chirality from a symmetric bicyclic precursor. |
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Methodologies for the Thiolated Bicyclic Core
The synthesis of complex bicyclic structures remains a significant challenge in organic chemistry. ehu.es Future research will undoubtedly focus on creating more efficient, stereoselective, and scalable routes to the 8-oxabicyclo[3.2.1]octane-2-thiol core.
Current methodologies for constructing the 8-oxabicyclo[3.2.1]octane framework often involve multi-step sequences. Recent advancements, such as tandem C–H oxidation/oxa- nih.govnih.gov Cope rearrangement/aldol (B89426) reactions and asymmetric [3+2]-cycloadditions, offer more efficient pathways to the core structure. rsc.orgresearchgate.net However, the introduction of the thiol group, particularly with stereocontrol, presents an additional hurdle.
Future synthetic strategies are expected to leverage:
Tandem and Domino Reactions: Developing one-pot reactions that form the bicyclic system and introduce the thiol or a precursor functional group simultaneously. A potential approach could be a thiol-mediated acyl radical cyclization/rearrangement of a suitably designed precursor, inspired by similar reactions on bicyclo[2.2.2]octenone systems. acs.org
Organocatalysis: The use of chiral organocatalysts could enable highly enantioselective access to the thiolated scaffold, a critical aspect for applications in medicinal chemistry and asymmetric catalysis. nih.gov
Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhance safety (especially when handling thiols), and facilitate scalability.
Biocatalysis: Engineering enzymes to catalyze the key ring-forming or thiolation steps could provide unparalleled stereoselectivity under mild, environmentally friendly conditions.
A comparison of potential future synthetic approaches is detailed in Table 1.
Table 1: Prospective Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Challenges |
| Tandem Reactions | Increased atom economy, reduced step count, less waste. | Requires intricate design of starting materials; optimization can be complex. |
| Asymmetric Organocatalysis | Access to specific enantiomers, metal-free conditions. | Catalyst loading and turnover numbers; separation of product from catalyst. |
| Flow Chemistry | Enhanced safety and scalability, precise process control. | High initial equipment cost; potential for channel clogging with solids. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering; limited substrate scope and scalability. |
Exploration of Undiscovered Reactivity and Transformative Potential of the Bridged Bicyclic Thiol
The dual functionality of this compound—the strained ether bridge and the nucleophilic thiol—suggests a rich and largely unexplored reactive landscape.
Key areas for future investigation include:
Click Chemistry: The thiol group is an ideal handle for "click" reactions, such as thiol-ene and thiol-epoxy couplings. researchgate.netmagtech.com.cn These reactions are known for their high efficiency, selectivity, and mild conditions, making them perfect for conjugating the bicyclic motif to other molecules or materials. umich.edu
Radical Chemistry: Thiol-mediated radical reactions could unlock novel transformations. For instance, intramolecular radical cyclizations initiated from the thiol group could lead to new, more complex polycyclic sulfur-containing heterocycles. acs.org
Ring-Opening Reactions: The inherent strain of the 8-oxabicyclo[3.2.1]octane system could be exploited in ring-opening reactions, potentially triggered by the neighboring thiol group or external reagents, to yield highly functionalized cycloheptane (B1346806) or cyclohexane (B81311) derivatives.
Oxidative Chemistry: Controlled oxidation of the thiol to sulfenic acids, sulfoxides, or sulfonic acids would generate new derivatives with distinct chemical properties and potential applications, for example, as ligands or catalysts. Oxidation to the disulfide could also enable the formation of dimers or polymers.
Integration of Advanced Characterization Techniques for Dynamic Processes and Reaction Monitoring
To fully understand and optimize the synthesis and reactions of this compound, advanced characterization techniques are indispensable. While standard methods like NMR and mass spectrometry provide static structural information, emerging techniques can offer insights into dynamic processes and reaction mechanisms in real-time. researchgate.net
Future research will benefit from the integration of:
In Situ Spectroscopy: Techniques like time-resolved infrared (TRIR) and 2D-IR spectroscopy can monitor transient intermediates and map the energetic landscape of a reaction as it occurs. numberanalytics.com
Hyphenated Methods: Combining separation techniques with spectroscopy (e.g., chromatography-IR spectroscopy) allows for the analysis of complex reaction mixtures and the identification of short-lived intermediates. numberanalytics.com
Microfluidic Reactors: "Lab-on-a-chip" devices enable reactions to be studied on a miniature scale, allowing for high-throughput screening of conditions while integrating real-time monitoring tools. numberanalytics.com
Advanced Computational Analysis: Methods like Directed Network Flow Entropy (DNFE), originally developed for biological systems, could be adapted to analyze complex reaction networks, identify critical transition states ("tipping points"), and pinpoint key intermediates. plos.org
Table 2: Advanced Characterization Techniques for Studying this compound
| Technique | Information Gained | Application Area |
| Time-Resolved IR (TRIR) Spectroscopy | Ultrafast reaction dynamics, identification of transient species. numberanalytics.com | Mechanistic studies of photochemical or rapid thermal reactions. |
| In Situ Irradiated XPS | Dynamics of charge carriers at surfaces. acs.org | Analysis of the molecule's interaction with catalytic surfaces. |
| Synchrotron/Neutron Diffraction | Precise structural determination, residual stress analysis. mdpi.com | Characterization of crystalline derivatives or materials incorporating the molecule. |
| Microfluidics with Integrated Sensing | High-throughput reaction optimization, real-time kinetics. numberanalytics.com | Rapid development of synthetic protocols and mechanistic investigation. |
Application of Artificial Intelligence and Machine Learning in Retrosynthesis and Chemical Design
Future applications in this domain include:
Retrosynthesis Prediction: AI models can analyze the complex bicyclic structure and propose multiple synthetic routes by breaking it down into simpler, commercially available precursors. mit.edu These models, which can be template-based, template-free, or a hybrid of the two, learn from vast databases of known chemical reactions to predict plausible disconnections. nih.govacs.org
Reaction Outcome Prediction: ML algorithms can predict the success and yield of a proposed reaction, saving significant time and resources by avoiding unfeasible experiments in the lab. chemai.io
De Novo Design: Generative AI models could design novel derivatives of the this compound scaffold with optimized properties for specific applications, such as binding to a biological target or possessing desired material characteristics.
The integration of expert chemical knowledge with data-driven AI frameworks is expected to significantly accelerate the discovery of both synthetic routes and new applications for this compound. acs.org
Expanding the Scope of Applications in Materials Science and Catalysis
The unique combination of a rigid bicyclic framework and a versatile thiol group makes this compound a promising building block for advanced materials and novel catalysts.
Promising future directions include:
Polymer Science: The thiol group can act as a chain-transfer agent in radical polymerization or participate in thiol-ene/thiol-epoxy polymerizations to create novel polymers. magtech.com.cnumich.edu The rigid bicyclic core could impart unique thermal and mechanical properties to the resulting materials.
Metal-Organic Frameworks (MOFs): The thiol group is an excellent ligand for soft metal ions. Incorporating this molecule as a linker in MOFs could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. rsc.org
Surface Modification: The thiol can strongly bind to gold and other metal surfaces. This allows for the creation of self-assembled monolayers (SAMs), functionalizing surfaces to alter their hydrophobicity, biocompatibility, or chemical reactivity. researchgate.net
Organocatalysis: The bicyclic scaffold could serve as a chiral backbone for a new class of organocatalysts. The thiol group could act as the catalytic site itself (e.g., in Michael additions) or as an anchor to tether other catalytic moieties. nih.gov
Q & A
Q. What are the optimal synthetic routes for 8-oxabicyclo[3.2.1]octane-2-thiol, and how can stereochemical purity be ensured?
- Methodological Answer: The synthesis of bicyclic thiols like this compound often involves cycloaddition reactions or functionalization of preformed bicyclic scaffolds. For stereochemical control, use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs). Post-synthesis, validate stereochemistry via X-ray crystallography (as demonstrated for related bicyclic structures in ) and compare NMR data with computational models (e.g., DFT calculations). Monitor reaction intermediates using LC-MS to detect racemization .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 3–10) and temperatures (e.g., 25°C, 40°C, 60°C). Analyze degradation products via HPLC-MS and track thiol oxidation using Ellman’s assay. Cross-reference findings with safety data for structurally similar thiols (e.g., 1-octanethiol in ) to predict reactivity trends. Store samples under inert atmospheres to minimize disulfide formation .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer: Combine H/C NMR for backbone assignment, focusing on characteristic shifts for the thiol group (δ ~1.5–2.5 ppm for SH protons). Use IR spectroscopy to confirm S-H stretching (~2500–2600 cm). For ambiguous cases, employ high-resolution mass spectrometry (HRMS) and compare with computational spectra (e.g., Gaussian09 simulations). Crystallize the compound for X-ray diffraction, as done for 2-oxabicyclo[2.2.2]octane derivatives () .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Perform kinetic studies using varying electrophiles (e.g., alkyl halides, epoxides) under controlled conditions. Compare reaction rates with DFT-computed transition states to isolate steric (bicyclic ring strain) vs. electronic (thiolate nucleophilicity) contributions. Use molecular docking simulations to model steric hindrance, referencing sigma receptor affinity studies of 8-azabicyclo[3.2.1]octane derivatives ( ). Validate results with Hammett plots or Marcus theory analysis .
Q. What strategies can resolve contradictions in reported bioactivity data for bicyclic thiol derivatives?
- Methodological Answer: Discrepancies often arise from impurities or assay variability. Re-evaluate bioactive samples via orthogonal purity assays (e.g., HPLC, elemental analysis). Reproduce studies under standardized conditions (e.g., cell lines, incubation times) and apply meta-analysis tools (e.g., RevMan) to reconcile data. For example, sigma-2 receptor selectivity in highlights the need for receptor-binding assay standardization. Use cheminformatics platforms (e.g., Schrödinger) to correlate structural motifs with activity .
Q. How can computational modeling predict the environmental fate of this compound in indoor surface chemistry?
- Methodological Answer: Apply molecular dynamics (MD) simulations to study adsorption on common indoor surfaces (e.g., SiO, cellulose). Parameterize force fields using experimental data from thiols like 8-mercapto-1-octanol ( ). Model oxidative degradation pathways (e.g., ozonolysis) with Gaussian09 and compare to experimental LC-MS results. Cross-validate with microspectroscopic imaging techniques, as proposed in indoor surface chemistry research ( ) .
Q. What experimental designs optimize the derivatization of this compound for drug-delivery applications?
- Methodological Answer: Functionalize the thiol group via Michael addition or disulfide formation, monitoring conjugation efficiency via H NMR. Assess biocompatibility using in vitro cytotoxicity assays (e.g., MTT). For targeted delivery, conjugate with ligands (e.g., folic acid) and evaluate uptake via fluorescence microscopy. Reference synthetic protocols for 8-azabicyclo[3.2.1]octane derivatives in , and validate stability under physiological conditions (pH 7.4, 37°C) .
Data Analysis and Validation
Q. How can researchers address conflicting NMR and X-ray crystallography data for bicyclic thiols?
- Methodological Answer: Re-examine sample purity and crystallization conditions (e.g., solvent, temperature). For dynamic molecules, use variable-temperature NMR to detect conformational flexibility. Compare crystallographic data with neutron diffraction studies (if available) to resolve hydrogen positions. Apply quantum crystallography tools (e.g, Hirshfeld atom refinement) to reconcile discrepancies, as demonstrated in .
Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer: Use nonlinear regression (e.g., log[inhibitor] vs. response) in GraphPad Prism. Apply Akaike information criterion (AIC) to compare sigmoidal vs. biphasic models. For low-n datasets, employ Bayesian hierarchical modeling to reduce overfitting. Cross-reference with sigma receptor affinity studies ( ) to contextualize EC values .
Ethical and Safety Considerations
Q. What protocols ensure safe handling of this compound given its potential toxicity?
- Methodological Answer:
Follow OSHA guidelines for thiol handling: use fume hoods, nitrile gloves, and air-monitoring devices. Store under nitrogen at 2–8°C (as recommended for similar compounds in ). Conduct acute toxicity assays (OECD 423) and reference safety data for 1-octanethiol (). Develop spill protocols using neutralizing agents (e.g., activated charcoal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
